molecular formula C21H23N5O B2901313 2-(1-methyl-1H-indol-3-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide CAS No. 1797862-47-5

2-(1-methyl-1H-indol-3-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide

Katalognummer: B2901313
CAS-Nummer: 1797862-47-5
Molekulargewicht: 361.449
InChI-Schlüssel: SCYAMQHUAZEUQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound features a pyrazolo[1,5-a]pyrimidine core linked via a propyl chain to an acetamide group substituted with a 1-methylindole moiety. The pyrazolo-pyrimidine scaffold is commonly associated with kinase inhibition and nucleotide-binding domain targeting, while the indole group may enhance lipophilicity and CNS permeability.

Eigenschaften

IUPAC Name

2-(1-methylindol-3-yl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c1-15-10-20-23-12-16(13-26(20)24-15)6-5-9-22-21(27)11-17-14-25(2)19-8-4-3-7-18(17)19/h3-4,7-8,10,12-14H,5-6,9,11H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYAMQHUAZEUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CC3=CN(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(1-methyl-1H-indol-3-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide , hereafter referred to as compound 7d , is a synthetic derivative that has shown significant biological activity, particularly in the context of cancer treatment. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent studies.

Synthesis

Compound 7d was synthesized through a multi-step process involving the reaction of N-methylindole-3-carbaldehyde derivatives with various amines and acetic acid under specific conditions. The final product was characterized using techniques such as 1H NMR , 13C NMR , and ESI-MS to confirm its structure.

Antiproliferative Effects

The biological evaluation of compound 7d revealed potent antiproliferative activities against several cancer cell lines, including:

  • HeLa (cervical cancer) : IC50 = 0.52 μM
  • MCF-7 (breast cancer) : IC50 = 0.34 μM
  • HT-29 (colon cancer) : IC50 = 0.86 μM

These results indicate that compound 7d is significantly more effective than many existing treatments, positioning it as a promising candidate for further development as an anticancer agent .

Mechanistic studies have elucidated several key actions of compound 7d:

  • Induction of Apoptosis : Compound 7d was found to induce apoptosis in a dose-dependent manner, which is crucial for its anticancer activity.
  • Cell Cycle Arrest : It effectively arrested cancer cells in the G2/M phase, preventing them from dividing and proliferating.
  • Inhibition of Tubulin Polymerization : The compound inhibits tubulin polymerization similarly to colchicine, disrupting microtubule dynamics essential for cell division .

Data Summary

The following table summarizes the biological activity and mechanisms associated with compound 7d:

Activity TypeMeasurementResult
AntiproliferativeHeLa IC500.52 μM
MCF-7 IC500.34 μM
HT-29 IC500.86 μM
Apoptosis InductionMechanismDose-dependent
Cell Cycle ArrestPhaseG2/M
Tubulin Polymerization InhibitionMechanismSimilar to colchicine

Case Studies

In a recent study published in Molecules, researchers explored the effects of various synthesized indole derivatives, including compound 7d. They reported that among the tested compounds, 7d exhibited the highest antiproliferative activity and potential for further development as a therapeutic agent against multiple cancer types .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structurally related compounds and their distinguishing attributes:

Compound Name / CAS / Source Core Structure Substituent Features Molecular Weight (g/mol) Key Properties/Applications
Target Compound Pyrazolo[1,5-a]pyrimidine 1-Methylindole-acetamide, propyl linker ~350 (estimated) Likely kinase inhibitor; CNS-targeted
3-(Dimethylamino)-N-(3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide Pyrazolo[1,5-a]pyrimidine Benzamide with dimethylamino group 337.4 Enhanced solubility via polar benzamide; kinase selectivity
3-(3-Fluorobenzenesulfonamido)-N-(3-{2-Methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide Pyrazolo[1,5-a]pyrimidine Fluorobenzenesulfonamido-propanamide 419.5 Increased polarity; potential protease inhibition
N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(cyclopentylthio)acetamide Triazolo[1,5-a]pyrimidine Cyclopentylthio-acetamide 319.4 Altered heterocycle; possible metabolic stability
Example 121 (EP 2 903 618 B1) Pyrimidine-indazole hybrid Isopropyl-acetamide, piperazine linker 515.0 Anticancer activity (kinase inhibition)

Functional Group Impact on Pharmacokinetics

  • Indole vs. Benzamide (Target vs. ): The 1-methylindole group in the target compound likely improves lipophilicity and blood-brain barrier penetration compared to the polar dimethylamino-benzamide in , making it more suitable for CNS-targeted therapies.
  • Sulfonamide vs. Acetamide ( vs.
  • Heterocycle Variation ( vs. Target) : Replacing pyrazolo-pyrimidine with triazolo-pyrimidine (as in ) may alter selectivity toward different kinase families or nucleotide-binding proteins.

Pharmacological Implications

While direct activity data for the target compound are unavailable, its structural relatives highlight trends:

  • Pyrazolo-pyrimidine derivatives (e.g., ) often inhibit kinases like JAK2 or FLT3.
  • Indole-containing analogs may exhibit dual activity (e.g., serotonin receptor modulation alongside kinase inhibition).

Q & A

Q. What are the standard synthetic routes for synthesizing 2-(1-methyl-1H-indol-3-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the indole core (1-methyl-1H-indol-3-yl) via alkylation or cyclization reactions.
  • Step 2 : Synthesis of the pyrazolo[1,5-a]pyrimidine derivative using condensation reactions with substituted amines.
  • Step 3 : Coupling the indole and pyrazolopyrimidine intermediates via a propyl linker using amide bond-forming reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .
  • Key Considerations : Reaction conditions (e.g., nitrogen atmosphere, reflux temperatures) and purification via column chromatography or recrystallization.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions (e.g., indole N-methyl at δ ~3.7 ppm, pyrimidine protons at δ 8.0–9.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+ ion).
  • HPLC : Assess purity (>95% by reverse-phase C18 columns) and monitor reaction progress .

Q. What in vitro models are commonly used to evaluate its biological activity?

  • Anti-inflammatory Activity : RAW 264.7 macrophages stimulated with LPS, measuring NO production and cytokine levels (IL-6, TNF-α) via ELISA .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based enzymatic readouts) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency.
  • Catalysts : Use Pd-mediated cross-coupling for pyrazolopyrimidine formation (e.g., Suzuki-Miyaura for aryl halides) .
  • Microwave Irradiation : Reduces reaction time (e.g., from 24h to 2h) for cyclization steps .
  • Yield Data : Example optimization table:
StepCatalystSolventYield (%)
1NoneTHF45
1Pd(PPh3_3)4_4DMF78

Q. How can solubility limitations in bioassays be addressed?

  • Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based solutions.
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester-linked moieties) to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Q. How should conflicting structure-activity relationship (SAR) data be analyzed?

  • Case Study : If anti-inflammatory activity varies between analogs, consider:
    • Steric Effects : Bulky substituents on the indole ring may hinder target binding.
    • Electronic Effects : Electron-withdrawing groups on pyrazolopyrimidine alter π-π stacking.
  • Data Table : Example SAR for related compounds:
CompoundSubstituentIC50_{50} (NO Inhibition, μM)
A-OCH3_312.5
B-Cl8.2
C-CF3_36.7
  • Methodology : Molecular docking (e.g., AutoDock Vina) to compare binding poses with COX-2 or NF-κB targets .

Q. What strategies resolve discrepancies in dose-response data across studies?

  • Assay Standardization : Normalize cell viability (e.g., ATP levels vs. MTT) and control for batch-to-batch compound variability.
  • Statistical Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50_{50} with 95% confidence intervals .
  • Replicate Experiments : Minimum n=3 biological replicates with blinded analysis.

Data Contradiction Analysis

Q. How to interpret conflicting reports on cytotoxicity vs. therapeutic efficacy?

  • Hypothesis Testing : Determine if cytotoxicity is on-target (e.g., kinase inhibition) or off-target (e.g., mitochondrial disruption).
  • Experimental Design :
    • Compare apoptosis markers (Annexin V/PI) in treated vs. control cells.
    • Use siRNA knockdown of suspected targets to isolate mechanisms .

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